molecular formula C10H5Cl2NO2 B8614066 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No.: B8614066
M. Wt: 242.05 g/mol
InChI Key: GRNSNOSVGJPSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the chlorination of 5-chloroindole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination and acylation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride include:

  • 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
  • 5-Fluorotryptamine hydrochloride
  • 5-Methoxytryptamine

Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H

InChI Key

GRNSNOSVGJPSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 5-chloroindole (20 g, 0.13 mole) and dibutyl ether (230 mL) and cool to 5° C. and slowly add the oxalyl chloride (20.08 g, 0.16 mole) over 15 min while maintaining the temperature between 5° C. and 10° C. Warm to room temperature and stir for 1 hour to give a solid. Cool to 5° C. and stir for 15 minutes, collect the solid by filtration, wash with dibutyl ether, and dry under vacuum to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
20.08 g
Type
reactant
Reaction Step Two

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